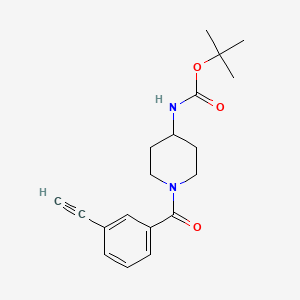
tert-Butyl (1-(3-ethynylbenzoyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an ethynyl group attached to a benzoyl moiety, and a carbamic acid ester group, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the piperidine ring and the ethynylbenzoyl moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The ethynylbenzoyl moiety is prepared by introducing an ethynyl group to a benzoyl compound through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoyl moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-piperazinyl)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-Boc-3-pyrroline
Uniqueness
N-[1-(3-ethynylbenzoyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of an ethynylbenzoyl moiety and a piperidine ring, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-ethynylbenzoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H24N2O3/c1-5-14-7-6-8-15(13-14)17(22)21-11-9-16(10-12-21)20-18(23)24-19(2,3)4/h1,6-8,13,16H,9-12H2,2-4H3,(H,20,23) |
InChI-Schlüssel |
MCZUXVXNESMGIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















